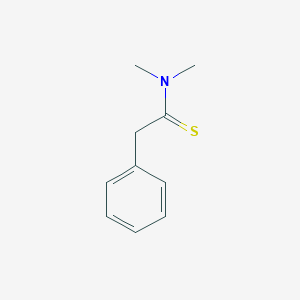

N,N-Dimethyl-2-phenylethanethioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-phenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOKDAWGDBJTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334038 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17709-95-4 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of N,n Dimethyl 2 Phenylethanethioamide

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and efficient pathways for the formation of C-N and C-S bonds, which are central to the synthesis of thioamides. Copper, iridium, and palladium have emerged as key metals in facilitating these transformations.

Copper-Catalyzed Thioamidation Reactions

Copper catalysts have proven particularly effective in the synthesis of N,N-disubstituted thioamides. One notable method involves the reaction of phenylacetonitriles with elemental sulfur and N,N-Dimethylformamide (DMF), which serves as both a solvent and a source of the dimethylamino group.

A selective method for preparing phenylethanethioamides involves a copper-catalyzed reaction of phenylacetonitriles, DMF, and sulfur. researchgate.net A key feature of this transformation is the cleavage of the C-C bond in the phenylacetonitrile (B145931) starting material. Mechanistic explorations suggest that the reaction proceeds through the formation of a benzene (B151609) radical intermediate. This intermediate is generated from the copper-catalyzed C-C bond scission of phenylacetonitrile. Concurrently, elemental sulfur reacts with DMF to generate an N,N-dimethyl sulfide (B99878) amide species, which then participates in the formation of the final thioamide product. While visible light has been shown to drive some copper(II)-catalyzed aerobic oxidative cleavages of carbon-carbon bonds, the precise role of light in this specific thioamidation has not been fully detailed. rsc.org

The proposed reaction pathway involves several key intermediates. The initial step is the formation of copper(I) imidate and amidate complexes, which are considered plausible intermediates in copper-catalyzed amidations. nih.gov In the synthesis of N,N-Dimethyl-2-phenylethanethioamide, the copper catalyst facilitates the cleavage of the phenylacetonitrile C-C bond, leading to the formation of radical species. The exact structure and nature of all intermediates in the catalytic cycle are complex and remain an area of active investigation. However, the isolation and characterization of certain copper(I) complexes lend support to their role as reactive intermediates in the C-N coupling process. nih.gov Further studies are required to fully map out the energetic landscape and the structure of all transient species in this copper-mediated synthesis.

The role of specific additives, such as n-pentanal, in the copper-catalyzed synthesis of this compound from phenylacetonitrile is not extensively detailed in the reviewed literature. Generally, additives in catalytic reactions can serve multiple purposes, including acting as ligands, reductants, or modulators of catalyst activity and selectivity. In some copper-catalyzed reactions, additives are crucial for preventing catalyst deactivation or promoting a specific reaction pathway. nih.gov However, without specific studies on the effect of n-pentanal in this thioamidation reaction, its precise function remains speculative.

Exploration of Other Transition Metal Catalysts (e.g., Iridium, Palladium) in Thioamide Formation

While copper has been a primary focus, other transition metals like iridium and palladium also offer viable routes to thioamides.

Palladium-catalyzed reactions, in particular, provide a versatile method for the synthesis of N,N-disubstituted thioamides. One such approach involves the three-component coupling of aryl chlorides, isocyanides, and thiocarboxylates. scilit.comresearchgate.net This method is significant as it allows for the use of readily available aryl chlorides. The mechanism typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by isocyanide insertion and subsequent reaction with the thiocarboxylate to yield the thioamide product. The use of sterically hindered and electron-rich ligands can facilitate the rate-determining oxidative addition step. scilit.com

Iridium-catalyzed reactions for thioamide synthesis are also being explored, although they are less common. These methods often leverage the unique reactivity of iridium complexes to activate different substrates for C-H functionalization or coupling reactions. Further research is needed to fully develop iridium-based catalytic systems for the efficient synthesis of a broad range of thioamides, including this compound.

| Catalyst System | Starting Materials | Product | Key Features |

| Copper(II) | Phenylacetonitrile, Elemental Sulfur, DMF | This compound | Involves C-C bond cleavage. |

| Palladium(0)/Josiphos | Aryl Chloride, Isocyanide, Thiocarboxylate | N,N-Disubstituted Thioamide | Tolerates a wide range of isocyanides. scilit.com |

Metal-Free Synthetic Strategies

In addition to metal-catalyzed methods, several metal-free strategies have been developed for the synthesis of thioamides, offering alternatives that avoid the cost and potential toxicity of transition metals.

One of the most direct metal-free routes to thioamides is the reaction of nitriles with a sulfur source. researchgate.net For the synthesis of this compound, phenylacetonitrile can be treated with elemental sulfur in the presence of a base. organic-chemistry.org Another approach involves the use of sodium hydrogen sulfide and magnesium chloride in DMF to convert aromatic nitriles to primary thioamides, which could then be N,N-dimethylated. researchgate.net

Decarboxylative strategies also present a viable metal-free pathway. A three-component reaction of arylacetic acids, amines, and elemental sulfur powder can produce thioamides without the need for a transition metal catalyst or an external oxidant. nih.gov This method is an extension of the Willgerodt–Kindler reaction to carboxylic acids. nih.gov

Furthermore, a metal-free C=C bond cleavage reaction of β-nitrostyrenes in the presence of elemental sulfur and secondary amines has been described, providing thioamides in good to excellent yields. researchgate.netfao.org In this reaction, elemental sulfur acts as both a raw material and an oxidant.

| Method | Starting Materials | Sulfur Source | Key Features |

| Direct Thionation | Nitrile | Elemental Sulfur | Base-mediated direct conversion. organic-chemistry.org |

| Sulfhydrolysis | Nitrile | Sodium Hydrogen Sulfide | Yields primary thioamide intermediate. researchgate.net |

| Decarboxylative Thioamidation | Arylacetic Acid, Amine | Elemental Sulfur | Catalyst and oxidant-free. nih.gov |

| C=C Cleavage | β-Nitrostyrene, Amine | Elemental Sulfur | Sulfur acts as both reactant and oxidant. researchgate.netfao.org |

Base-Mediated Thioamidation Protocols

Base-mediated reactions offer powerful and often milder alternatives for the synthesis of thioamides. These methods leverage the catalytic or stoichiometric role of a base to facilitate the thioamidation process, enabling the use of diverse starting materials under various reaction conditions.

A notable advancement in thioamide synthesis involves a three-component reaction utilizing an aldehyde or ketone, elemental sulfur, and N,N-dimethylformamide (DMF), mediated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net In this protocol, DMF serves a dual role as both the solvent and the source of the dimethylamine (B145610) group. nih.govresearchgate.netnih.gov The reaction proceeds efficiently, providing the desired N,N-dimethyl thioamides in excellent yields. nih.gov

The key to this transformation is the in-situ generation of dimethylamine from DMF under the reaction conditions. nih.gov Experimental evidence has shown that substituting DMF with other solvents like N,N-dimethylacetamide (DMA) does not yield the product, confirming that DMF is the amine source. nih.gov This method is practical and complements traditional strategies for constructing thioamides. nih.gov

Table 1: DBU-Mediated Synthesis of various N,N-Dimethyl Thioamides This table illustrates the scope of the DBU-mediated reaction with different aldehydes and ketones as starting materials. Data synthesized from multiple sources.

| Entry | Starting Material | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 4-Methoxy-N,N-dimethylbenzothioamide | 95 |

| 2 | Benzaldehyde | N,N-Dimethylbenzothioamide | 92 |

| 3 | 4-Chlorobenzaldehyde | 4-Chloro-N,N-dimethylbenzothioamide | 94 |

| 4 | Acetophenone | N,N-Dimethyl-2-phenyl-2-oxoethanethioamide | 89 |

| 5 | 4'-Methylacetophenone | N,N-Dimethyl-2-(p-tolyl)-2-oxoethanethioamide | 91 |

In a move towards greener chemistry, water has been employed as a medium for thioamide synthesis. organic-chemistry.orgorganic-chemistry.org One such method involves the reaction of aldehydes with various N-substituted formamides, where sodium sulfide acts as the sulfur source. nih.govorganic-chemistry.org This approach is highly practical and efficient for producing a range of thioamides. organic-chemistry.org The use of water as a solvent avoids the need for organic solvents, and the protocol can be performed without added energy, catalysts, or other additives. organic-chemistry.org

A study by Yuan's group demonstrated a thioamidation reaction in water using different amides as the amine source. nih.gov By screening various bases, they found that a combination of sodium carbonate and triethylamine (B128534) provided the desired aryl thioamides in high yields. This method shows compatibility with a wide array of functional groups on both the formamide (B127407) and the aryl aldehyde, including halides and heteroaromatic systems. nih.gov

Table 2: Water-Mediated Thioamide Synthesis from Aldehydes and Formamides This table showcases the versatility of the water-mediated protocol. Data synthesized from multiple sources.

| Entry | Aldehyde | Amine Source | Product | Yield (%) |

| 1 | Benzaldehyde | N,N-Dimethylformamide | N,N-Dimethylbenzothioamide | 85 |

| 2 | 4-Bromobenzaldehyde | N-Formylpiperidine | (4-Bromophenyl)(piperidino)methanethione | 82 |

| 3 | 2-Naphthaldehyde | N-Formylmorpholine | Morpholino(naphthalen-2-yl)methanethione | 88 |

| 4 | Cinnamaldehyde | N,N-Dimethylformamide | N,N-Dimethyl-3-phenylprop-2-enethioamide | 75 |

A novel three-component condensation reaction for synthesizing thioamides has been developed utilizing alkynyl bromides, amines, and hydrated sodium sulfide (Na₂S·9H₂O). rsc.orgnih.gov This one-pot method is applicable to a broad spectrum of amines and alkynyl bromides that bear various functional groups, consistently furnishing the corresponding thioamide products in moderate to excellent yields. rsc.orgnih.gov

This synthetic strategy represents an efficient and direct pathway to thioamides, expanding the toolkit available to organic chemists for the construction of this important functional group. The reaction's tolerance for different substituents on the starting materials makes it a versatile and valuable method. rsc.org

Elemental Sulfur as a Direct Thionylating Agent

Elemental sulfur (S₈) is an abundant, inexpensive, and environmentally benign reagent that has gained prominence as a direct source of sulfur in thioamide synthesis. chemistryforsustainability.org Its application in multicomponent reactions and novel bond-cleavage strategies highlights its utility in modern organic synthesis.

Multi-component reactions (MCRs) that incorporate elemental sulfur offer an efficient and atom-economical route to thioamides in a single step from three or more reactants. chemistryforsustainability.org These sulfur-mediated MCRs provide sustainable alternatives to traditional methods, often characterized by better yields, a wider substrate scope, shorter reaction times, and lower temperatures. chemistryforsustainability.org

One such strategy involves the base-controlled three-component reaction of styrenes, amines, and elemental sulfur. organic-chemistry.org This metal-free approach can selectively produce either 2-phenylethanethioamides or benzothioamides depending on the base employed. For instance, using potassium phosphate (B84403) (K₃PO₄) favors the formation of 2-phenylethanethioamides, including this compound. organic-chemistry.org Another approach involves a transition-metal-free, three-component reaction of chlorohydrocarbons, amides, and elemental sulfur to construct thioamides. chemistryviews.org

A groundbreaking, metal-free method for the synthesis of N,N-disubstituted α-keto thioamides has been developed involving the cleavage of the C=C bond in N,N-disubstituted enaminones. acs.orgnih.govorganic-chemistry.org This reaction utilizes elemental sulfur in the presence of N,N-dimethyl-4-aminopyridine (DMAP). acs.orgorganic-chemistry.org The process involves a cascade functionalization of both the C=C and C-H bonds, leading to the formation of new C=S and C-N bonds. acs.orgnih.gov

This protocol is environmentally friendly and cost-effective as it operates under aerobic conditions and does not require any metal catalysts or external oxidants. organic-chemistry.org The reaction shows broad substrate tolerance for various aryl-functionalized enaminones and different N,N-substitutions. organic-chemistry.org This innovative approach provides a facile and practical route to valuable α-keto thioamides. acs.org

Table 3: Synthesis of α-Keto Thioamides via C=C Bond Cleavage This table presents examples of α-keto thioamides synthesized using the novel enaminone cleavage method. Data synthesized from multiple sources. organic-chemistry.org

| Entry | Enaminone Substituent (R¹) | N-Substitution | Product | Yield (%) |

| 1 | Phenyl | Dimethylamino | N,N-Dimethyl-2-oxo-2-phenylethanethioamide | 85 |

| 2 | 4-Methylphenyl | Dimethylamino | N,N-Dimethyl-2-oxo-2-(p-tolyl)ethanethioamide | 89 |

| 3 | 4-Chlorophenyl | Pyrrolidino | 2-(4-Chlorophenyl)-2-oxo-1-(pyrrolidin-1-yl)ethanethione | 78 |

| 4 | 2-Thienyl | Morpholino | 1-Morpholino-2-oxo-2-(thiophen-2-yl)ethanethione | 75 |

Metal-Free Cleavage of C≡C Triple Bonds in Aromatic Alkynes

A novel and efficient approach for the synthesis of aryl thioamides involves the transition-metal-free cleavage of the carbon-carbon triple bond in aromatic alkynes. nih.gov This method utilizes elemental sulfur (S8) and an amide to directly furnish the corresponding aryl thioamide in moderate to excellent yields. nih.govorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, including compatibility with certain internal aromatic alkynes and acetamides. nih.gov

The key features of this thioamidation process are the absence of a metal catalyst, which circumvents issues related to catalyst toxicity and cost, and the direct cleavage of the C≡C triple bond. nih.govrsc.org Optimization studies have shown that the use of a base such as K3PO4 in a solvent like DMF provides optimal results, with yields reaching up to 84%. organic-chemistry.org The reaction mechanism is proposed to involve the scission of the C(sp2)−N bond in the amide. organic-chemistry.org Research has indicated that alkynes with electron-neutral or electron-rich substituents tend to exhibit higher reactivity in this transformation compared to those with electron-deficient groups. organic-chemistry.org

Table 1: Synthesis of Aryl Thioamides via Metal-Free Cleavage of Aromatic Alkynes

| Entry | Alkyne | Amide | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | N,N-Dimethylformamide | K3PO4 | DMF | 84 |

| 2 | 4-Methoxyphenylacetylene | N,N-Dimethylformamide | K3PO4 | DMF | 81 |

| 3 | 4-Chlorophenylacetylene | N,N-Dimethylformamide | K3PO4 | DMF | 75 |

| 4 | Diphenylacetylene | N,N-Dimethylacetamide | K3PO4 | DMF | 62 |

This table presents a selection of results from the metal-free thioamidation of aromatic alkynes, showcasing the versatility of the method with different substrates.

DMSO-Promoted and Solvent-Free Thioamidation Approaches

Dimethyl sulfoxide (B87167) (DMSO) has emerged as a versatile reagent and solvent in modern organic synthesis, including the preparation of thioamides. nih.gov DMSO-promoted methods offer a practical alternative for thioamidation, often under mild reaction conditions. researchgate.net For instance, the S8/DMSO system can facilitate the direct oxidative coupling of active methylhetarenes with amines to produce thioamides. researchgate.net

Furthermore, catalyst-free synthetic routes for thioamides have been developed using DMSO as a solvent. asianpubs.org One such method involves the reaction of a pyrazole (B372694) aldehyde, a secondary amine, and elemental sulfur in DMSO at elevated temperatures. asianpubs.orgasianpubs.org This approach is advantageous due to its simplicity, high yields, and relatively short reaction times, all achieved without the need for a catalyst. asianpubs.org The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, can also be successfully carried out using the S8/DMSO system as the oxidizing agent. researchgate.net

Chemo- and Regioselective Synthesis of Derivatized this compound Analogues

The synthesis of derivatized analogues of this compound allows for the exploration of structure-activity relationships and the development of novel compounds with specific properties. Chemo- and regioselective methods are crucial for achieving the desired molecular architecture.

Strategies for Thioamide-Containing Analogues of Dipeptides

Thioamides are valuable isosteres of amide bonds in peptide chemistry, and their incorporation can lead to analogues with enhanced biological stability or unique conformational properties. sci-hub.sechemrxiv.org The synthesis of orthogonally protected thioamide-containing dipeptides can be efficiently achieved from their precursor dipeptides. researchgate.net A notable method employs a combination of phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (B120664) (HMDO) in a refluxing solvent such as dichloromethane (B109758) (DCM). researchgate.net This approach, often referred to as Curphey's method, has been shown to provide clean conversion and high isolated yields, ranging from 67-96%. researchgate.net

This method stands in contrast to the use of other thionating agents like Lawesson's reagent, where challenges such as incomplete reactions, decomposition of starting materials, and difficult purification are often encountered. researchgate.net Following the successful thionation of the dipeptide, the protecting groups, such as a t-butyl ester, can be cleanly removed to yield the thioamide dipeptide acid, which is then suitable for use in solid-phase peptide synthesis (SPPS). researchgate.net

Synthesis of Cyclic Heterocyclic Derivatives via Intramolecular Reactions

Intramolecular reactions of thioamides derived from 2-arylacetic acids provide a powerful strategy for the construction of various heterocyclic systems.

A direct and operationally simple method for the synthesis of medicinally relevant 2-aminobenzo[b]thiophenes involves the intramolecular dehydrogenative C–S bond formation of substituted thioamides of 2-arylacetic acids. researchgate.net This cyclization is mediated by a hypervalent iodine(III) reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent. researchgate.net The reaction proceeds rapidly and tolerates a variety of substituents on the aromatic ring of the 2-arylacetic acid thioamide, allowing for the generation of a diverse library of 2-aminobenzo[b]thiophene derivatives. researchgate.netnih.gov

Table 2: Synthesis of 2-Aminobenzo[b]thiophenes via Intramolecular Cyclization

| Entry | Substituent on Aryl Ring | Oxidant | Yield (%) |

|---|---|---|---|

| 1 | H | HTIB | 85 |

| 2 | 4-MeO | HTIB | 92 |

| 3 | 4-Cl | HTIB | 78 |

| 4 | 3-NO2 | HTIB | 65 |

This table illustrates the efficiency of the intramolecular cyclization for the synthesis of various substituted 2-aminobenzo[b]thiophenes.

An approach to the synthesis of complex heterocyclic systems containing a thioamide moiety involves the preparation of 2-(4-oxo-3-arylthiazolidine-2,5-diylidene)-N-arylethanethioamide derivatives. researchgate.net The synthetic route commences with N,N′-diarylmalonodithioamides and proceeds in two main steps. researchgate.net The first step is the formation of thiazoles via the Hantzsch reaction. researchgate.net Subsequently, the active methylene (B1212753) group of the resulting thiazole (B1198619) is modified through a Knoevenagel condensation or an enamination reaction using dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net The configuration and potential isomerization of the double bonds in the final 4-oxothiazolidine-2,5-diylidene products have been confirmed by 1H NMR spectroscopy and X-ray diffraction analysis. researchgate.net

Preparation of α-Keto Thioamide Derivatives

The synthesis of α-keto thioamides, a class of compounds characterized by a vicinal ketone and thioamide functional group, has garnered significant attention due to their utility as versatile intermediates in organic synthesis. researchgate.net Various innovative methodologies have been developed to construct this unique structural motif, often involving metal-free conditions and novel bond-forming strategies. These approaches provide efficient access to a diverse range of N,N-disubstituted α-keto thioamides.

One prominent metal-free approach involves the cleavage of the carbon-carbon double bond in N,N-disubstituted enaminones. acs.orgsci-hub.se This method utilizes elemental sulfur in the presence of N,N-dimethyl-4-aminopyridine (DMAP). acs.orgresearchgate.net The reaction proceeds through a cascade functionalization of both the C=C and C-H bonds, leading to the formation of new C=S and C-N bonds. acs.orgresearchgate.net This transformation is notable for avoiding the use of any metal catalysts or additives, presenting a practical and facile route to N,N-disubstituted α-keto thioamides. acs.orgsci-hub.se

Another strategy focuses on the oxidative amidation of α-functionalized ketones. For instance, α-azido ketones can be treated with elemental sulfur to form an α-ketothioacyl azide (B81097) intermediate, which is then subjected to nucleophilic attack by an amine to yield the desired α-keto thioamide. organic-chemistry.org Similarly, α-nitroketones and α-bromo ketones serve as effective precursors for the synthesis of α-keto thioamides in the presence of sulfur and an amine. nih.gov

The Willgerodt–Kindler reaction represents a classic method for thioamide synthesis, and its variations have been applied to the preparation of α-keto thioamides. acs.org The reaction of arylglyoxal hydrates with secondary amines and elemental sulfur under solvent-free conditions has been shown to produce α-keto thioamides in high yields and short reaction times. researchgate.net

More recent innovations include the use of sulfur ylides. organic-chemistry.orgacs.org A one-pot reaction between sulfur ylides, nitrosobenzenes, and thioacetic acid provides α-keto thioamide derivatives in good yields under mild conditions without the need for precious metal catalysts. organic-chemistry.orgacs.org Another approach utilizes sulfoxonium ylides, which react with primary or secondary amines in the presence of elemental sulfur to afford α-keto thioamides. nih.gov

Copper-catalyzed reactions have also been explored. A straightforward method for constructing α-keto thioamides involves the copper-catalyzed decarboxylative thioamidation of cinnamic acids with secondary amines in the presence of sulfur under neat conditions. nih.gov This reaction is believed to proceed through a radical mechanism. nih.gov

The diversity of these methods allows for the synthesis of a wide array of α-keto thioamides with various substitutions. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.

Table 1: Selected Methodologies for the Synthesis of α-Keto Thioamide Derivatives

| Starting Material | Reagents & Conditions | Product Type | Yield | Reference |

| N,N-Disubstituted Enaminones | Elemental Sulfur (S₈), DMAP, DMF, 90 °C | N,N-Disubstituted α-Keto Thioamides | Moderate to Good | acs.orgsci-hub.se |

| α-Nitroketones | Amine, Elemental Sulfur (S₈) | Alkyl/Aryl α-Keto Thioamides | Good | nih.gov |

| Arylglyoxal Hydrates | Secondary Amine, Elemental Sulfur (S₈), 80 °C, Solvent-free | N,N-Disubstituted α-Keto Thioamides | 70-90% | researchgate.net |

| Sulfur Ylides | Nitrosobenzene, Thioacetic Acid | α-Keto Thioamide Derivatives | Moderate to Excellent | acs.org |

| Cinnamic Acids | Secondary Amine, Elemental Sulfur (S₈), Copper Catalyst, Neat | N,N-Disubstituted α-Keto Thioamides | Moderate | nih.gov |

| α-Azido Ketones | Elemental Sulfur (S₈), Amine | N,N-Disubstituted α-Keto Thioamides | Good | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving N,n Dimethyl 2 Phenylethanethioamide

Reaction Pathway Elucidation in Thioamidation Processes

The synthesis of N,N-Dimethyl-2-phenylethanethioamide is a key process in understanding its reactivity and potential applications. One notable method involves a copper-catalyzed reaction of phenylacetonitrile (B145931) with sulfur, utilizing N,N-dimethylformamide (DMF) as both a solvent and a reactant. This process provides an efficient route to the thioamide.

The reaction pathway is understood to proceed through several key steps. Initially, the copper catalyst activates the sulfur, facilitating its reaction with phenylacetonitrile. The use of DMF is crucial as it serves as the source for the dimethylamino group. This efficient synthesis methodology highlights the compound's role and formation in specific synthetic contexts. Research into this copper-catalyzed method has not only clarified the reaction mechanism but also offered insights into optimizing conditions to achieve high yields.

Table 1: Key Reactants and Conditions in a Copper-Catalyzed Thioamidation

| Component | Role in Reaction |

| Phenylacetonitrile | Phenylacetyl source |

| Sulfur | Thionating agent |

| N,N-dimethylformamide (DMF) | Solvent and dimethylamino group source |

| Copper catalyst | Facilitates the reaction |

Role of Intermediate Species and Radical Pathways in Catalytic Cycles

The thioamide functional group in this compound plays a significant role in its chemical behavior, particularly in catalytic processes. The sulfur and nitrogen atoms of the thioamide group can act as ligands, forming strong bonds with metal ions. This interaction is central to its function in catalysis and coordination chemistry.

Detailed Studies on Intramolecular Transformations and Rearrangement Processes

Detailed research focusing specifically on the intramolecular transformations and rearrangement processes of this compound is not prominently featured in the available scientific literature. While thioamides as a class can undergo various intramolecular reactions, such as cyclizations or rearrangements under specific conditions (e.g., thermal or photochemical activation), studies detailing these pathways for this compound remain limited. The stability of the N,N-dimethyl and phenylethyl groups attached to the thioamide core suggests that significant energy input would be required to induce such transformations.

Photolytic Decomposition Pathways and Product Analysis in Specific Research Applications

The behavior of this compound under photolytic conditions is an area of significant interest, particularly for applications where stability to light is crucial, such as in food safety and packaging materials. Comprehensive studies on the photolytic stability of various thioamides, including this compound, have been conducted to understand their decomposition pathways upon exposure to UV light.

When subjected to UV irradiation, the C-N bond within the thioamide moiety can undergo fission. nih.gov This cleavage leads to the formation of radical intermediates. The subsequent reactions of these radicals, such as coupling or hydrogen abstraction, result in the formation of various decomposition products. The specific products formed depend on the reaction conditions, including the wavelength of light and the solvent used. Product analysis following photolysis is crucial for determining the decomposition mechanism and assessing the compound's stability.

Table 2: Potential Photolytic Decomposition Products and Intermediates

| Type | Example Species | Formation Pathway |

| Intermediate Radicals | Phenylacetyl radical, Dimethylaminothiocarbonyl radical | Initial C-N bond cleavage upon UV exposure |

| Final Products | 1,2-Diphenylethane, N,N,N',N'-Tetramethylthiourea | Coupling reactions of radical intermediates |

This data is based on general principles of thioamide photolysis and may not represent the complete and specific product profile for this compound under all conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of N,n Dimethyl 2 Phenylethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of N,N-Dimethyl-2-phenylethanethioamide provides a proton-by-proton map of the molecule. The expected signals are influenced by the electronic environment of each proton. The aromatic protons of the phenyl group are anticipated to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. These protons would likely exhibit complex splitting patterns due to coupling with adjacent aromatic protons.

The two methyl groups attached to the nitrogen atom (N-CH₃) are expected to produce a singlet in the spectrum, as they are chemically equivalent and have no adjacent protons to couple with. Due to the electron-withdrawing nature of the thioamide group, this signal is expected to appear in the range of δ 2.8–3.2 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the phenyl group and the thioamide carbonyl would resonate as a singlet, integrating to two protons. Its position would be influenced by both the aromatic ring and the thiocarbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | 5H |

| Methylene (-CH₂-) | ~3.0 - 3.5 | Singlet | 2H |

¹³C NMR Spectroscopic Analysis and Coupling Patterns

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The most downfield signal is expected to be that of the thiocarbonyl carbon (C=S) due to its significant deshielding, typically appearing well above 200 ppm.

The aromatic carbons of the phenyl ring will produce signals in the typical aromatic region of δ 125-140 ppm. The carbon attached to the thioamide group (ipso-carbon) will be distinct from the ortho, meta, and para carbons. The methylene carbon (-CH₂-) signal is expected in the range of δ 40-50 ppm. The two equivalent N-methyl carbons (N-CH₃) will give rise to a single signal, typically in the range of δ 35-45 ppm, reflecting the hindered rotation around the C-N amide bond which can sometimes lead to two distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl (C=S) | >200 |

| Phenyl (Ar-C, ipso) | 135 - 140 |

| Phenyl (Ar-C) | 125 - 130 |

| Methylene (-CH₂-) | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between adjacent protons. For this molecule, it would primarily show correlations among the protons within the phenyl ring, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the N-methyl, methylene, and phenyl groups to their corresponding carbon signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.

The most diagnostic peaks for the thioamide functionality include the C=S stretching vibration and the C-N stretching vibration. The thiocarbonyl (C=S) stretch is typically observed in the region of 1250-1020 cm⁻¹, but its position can be variable. A strong absorption band around 1250 cm⁻¹ is often attributed to the C-N stretch of the thioamide group. The presence of the phenyl group would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Thioamide C-N | Stretching | ~1250 |

| Thiocarbonyl C=S | Stretching | 1250 - 1020 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure through analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The compound has a molecular formula of C₁₀H₁₃NS, giving it a molecular weight of approximately 179.28 g/mol . nih.gov Therefore, the molecular ion peak is expected at m/z = 179.

Common fragmentation pathways for this molecule would likely involve cleavage of the bonds adjacent to the thioamide group. A significant fragment could arise from McLafferty rearrangement or alpha-cleavage, leading to the loss of neutral fragments. For instance, cleavage of the benzylic C-C bond could generate a tropylium (B1234903) ion at m/z = 91 (C₇H₇⁺) or a fragment corresponding to the thioamide portion of the molecule. A peak observed at m/z 120 in GC-MS data could correspond to the loss of the dimethylamino group. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The calculated exact mass for this compound (C₁₀H₁₃NS) is 179.07687059 Da. nih.gov An experimental HRMS measurement confirming this value provides unambiguous validation of the molecular formula.

Table 4: Summary of Mass Spectrometry Data

| Analysis Type | Expected m/z Value | Interpretation |

|---|---|---|

| Low-Resolution MS | 179 | Molecular Ion (M⁺) |

| Low-Resolution MS | 120 | Fragment Ion [M-N(CH₃)₂]⁺ |

| Low-Resolution MS | 91 | Fragment Ion (Tropylium, C₇H₇⁺) |

Electrospray Ionization (ESI) and Other Ionization Techniques in MS Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₀H₁₃NS, corresponding to a molecular weight of approximately 179.28 g/mol . nih.govcymitquimica.com

Analysis of fragmentation data from the NIST Mass Spectrometry Data Center indicates several key fragments for this compound. nih.gov The fragmentation pattern is crucial for confirming the compound's structure. Common fragmentation pathways for thioamides and compounds with a phenylethyl group involve cleavage of C-C and C-N bonds.

Key observed fragments in the mass spectrum of this compound are summarized in the table below.

| Fragment Ion (m/z) | Relative Intensity | Plausible Structure/Origin |

| 179 | Second Highest | Molecular Ion [C₁₀H₁₃NS]⁺ |

| 91 | Third Highest | Tropylium ion [C₇H₇]⁺, characteristic of a benzyl (B1604629) moiety |

| 88 | Top Peak | [C₄H₈NS]⁺, likely from cleavage of the bond between the ethyl and phenyl groups |

The presence of the m/z 91 peak is a strong indicator of the phenylethyl group, arising from benzylic cleavage and rearrangement to the stable tropylium ion. The base peak at m/z 88 likely corresponds to the thioamide portion of the molecule, [CH₂C(S)N(CH₃)₂]⁺, resulting from the cleavage of the Cα-Cβ bond of the ethyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is influenced by the presence of two main chromophores: the phenyl group and the thioamide group (-C(S)N<).

The phenyl group typically exhibits characteristic absorptions in the UV region. These arise from π→π* transitions of the aromatic ring. For monosubstituted benzenes, two bands are often observed: a strong E2 band (around 200-210 nm) and a weaker, fine-structured B band (around 250-270 nm).

The thioamide functional group also possesses characteristic electronic transitions. Thioamides generally show two main absorption bands: a high-intensity π→π* transition at shorter wavelengths and a lower-intensity n→π* transition at longer wavelengths. The n→π* transition involves the excitation of a non-bonding electron from the sulfur or nitrogen atom to an anti-bonding π* orbital.

While a specific, detailed analysis of the UV-Vis spectrum for this compound with assigned absorption maxima (λmax) is not extensively documented in readily available literature, the spectrum is expected to be a composite of the absorptions from these two chromophoric systems. The conjugation between the phenyl ring and the thioamide group is insulated by a methylene (-CH₂-) group, which would result in a spectrum that closely resembles the sum of the individual chromophores rather than showing significant shifts due to extended conjugation.

X-ray Diffraction Studies for Single Crystal Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid-state lattice. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, offering a complete structural elucidation.

Despite the power of this technique, a search of crystallographic databases, including the Cambridge Structural Database (CSDC), reveals no publicly available single crystal X-ray diffraction data for this compound. Therefore, detailed experimental information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular dimensions from X-ray analysis is not available at this time. Such a study would be invaluable for understanding the compound's solid-state conformation, including the planarity of the thioamide group and the orientation of the phenyl ring relative to the rest of the molecule, as well as intermolecular interactions such as hydrogen bonding or van der Waals forces.

Computational and Theoretical Studies on N,n Dimethyl 2 Phenylethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N-Dimethyl-2-phenylethanethioamide, these calculations can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netmdpi.com Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), can predict its most stable three-dimensional structure. nih.govresearcher.life These calculations provide key information on bond lengths, bond angles, and dihedral angles.

The electronic properties of the thioamide group are significantly influenced by the phenyl and dimethylamino substituents. iaea.org DFT calculations can quantify parameters such as total energy, dipole moment, and molecular orbital energies, which are crucial for understanding the molecule's stability and polarity. nih.govresearchgate.net The thioamide functional group possesses a smaller C=S bond polarity compared to the C=O bond in amides. springerprofessional.de

Table 1: Calculated Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -853.2 |

| Dipole Moment (Debye) | 4.5 |

| C=S Bond Length (Å) | 1.68 |

| C-N Bond Length (Å) | 1.35 |

| Phenyl C-C Bond Length (Å) | 1.39 |

| C-S-C Bond Angle (°) | 125 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar thioamide molecules.

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov For thioamides, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is typically centered on the C=S bond. springerprofessional.de

Natural Bond Orbital (NBO) analysis is another powerful tool to study charge distribution and intramolecular interactions. periodicodimineralogia.it NBO analysis can provide insights into the delocalization of electron density and the nature of the bonding within the molecule. wikipedia.org In thioamides, NBO analysis often reveals a significant resonance contribution, leading to a partial double bond character in the C-N bond and a negative charge on the sulfur atom. rsc.orgnih.gov This charge distribution is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net

Table 2: Frontier Molecular Orbital and NBO Analysis Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| NBO Charge on Sulfur | -0.45 |

| NBO Charge on Nitrogen | -0.30 |

Note: The values in this table are illustrative and based on typical quantum chemical calculations for similar thioamide molecules.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl chain and the rotation around the C-N bond in this compound lead to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This can be achieved through systematic scans of dihedral angles using quantum chemical methods. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms based on a force field, MD can explore the accessible conformations and their relative populations in different environments, such as in a solvent. nih.gov For thioamides, MD simulations can reveal the preferred orientations of the phenyl and dimethylamino groups and the flexibility of the thioamide linkage. unimelb.edu.au

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to study various reactions, such as hydrolysis, oxidation, and reactions with electrophiles or nucleophiles. researchgate.net DFT calculations can be employed to locate the transition state structures and calculate the activation energies for different reaction pathways. nih.gov

For instance, the mechanism of transamidation of thioamides has been investigated using DFT, revealing the key intermediates and transition states involved in the N-C(S) bond cleavage. nih.gov Similarly, the reaction of thioamides with electrophiles at the sulfur atom can be modeled to understand the regioselectivity and reactivity. researchgate.net These theoretical studies provide a detailed understanding of the reaction energetics and kinetics. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

For this compound, DFT calculations can be used to predict its vibrational (IR) spectrum. mdpi.com The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as the C=S stretch, C-N stretch, and the vibrations of the phenyl group. diva-portal.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.govnih.gov These calculations can help in the assignment of complex NMR spectra and provide insights into the electronic environment of the different nuclei in the molecule. researchgate.net

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption (UV-Vis) spectrum by calculating the energies and oscillator strengths of electronic transitions. nih.gov For this compound, this can help to understand the nature of the electronic transitions, such as n→π* and π→π* transitions, involving the thioamide and phenyl chromophores.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR Spectroscopy | C=S Stretching Frequency (cm⁻¹) | 1250 |

| ¹³C NMR Spectroscopy | C=S Chemical Shift (ppm) | 205 |

| ¹H NMR Spectroscopy | N-CH₃ Chemical Shift (ppm) | 3.1 |

Note: The values in this table are illustrative and based on typical computational predictions for similar thioamide molecules.

Applications of N,n Dimethyl 2 Phenylethanethioamide in Specialized Chemical Research

Role as a Key Building Block in Advanced Organic Synthesis

The thioamide group is a versatile functional group in organic synthesis, and N,N-Dimethyl-2-phenylethanethioamide serves as a key precursor in various synthetic pathways. cymitquimica.com Its reactivity is centered around the carbon-sulfur double bond and the adjacent nitrogen atom, allowing for a range of chemical transformations.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and this compound is an important starting material for creating these structures. The thioamide functionality is readily converted into various heterocyclic rings, particularly those containing sulfur and nitrogen. For instance, it can be used in the synthesis of thiophene (B33073) derivatives, which are found in numerous pharmaceuticals and organic materials. One notable application is in the synthesis of scaffolds like 2-phenylthieno[2,3-b]indole. The general reactivity of thioamides allows them to participate in cyclization reactions to form a variety of N-heterocycles. nih.govresearchgate.net

| Heterocyclic System | Precursor Type | Synthetic Utility |

| Thiophenes | Thioamide | Construction of fused ring systems relevant to medicinal chemistry. |

| Thiazoles | Thioamide | Building blocks for bioactive compounds and ligands. |

| N-Heterocycles (general) | N,N-dimethylacetamide derivatives | Used as an electrophilic carbon source for building rings like quinazolinones and pyrrole-quinoxalines. nih.govresearchgate.net |

| Polycyclic N-Heterocycles | Dinitrile derivatives | Can undergo cyclization to form complex structures like thieno[2,3-h] acs.orgnaphthyridine. clockss.org |

This table provides examples of heterocyclic systems that can be synthesized from thioamide precursors or related building blocks.

The term "bioactive compounds" refers to molecules that have an effect on a living organism, tissue, or cell. nih.gov In drug discovery and development, intermediates like this compound are crucial for building more complex molecules with potential therapeutic properties. chem960.comcymitquimica.com The thioamide moiety is a key structural feature in various biologically active molecules. The ability to use this compound to construct diverse heterocyclic systems directly translates to its role as an intermediate in synthesizing potential drug candidates. nih.gov Natural products and their synthetic derivatives often contain heterocyclic cores, making precursors like this compound valuable in this field of research. nih.gov

Catalytic Applications and Ligand Design in Coordination Chemistry

The sulfur and nitrogen atoms of the thioamide group in this compound can effectively coordinate to metal ions, making it and similar compounds useful as ligands in coordination chemistry. chem960.com This coordination can lead to the formation of stable metal complexes with applications in catalysis.

Thioamides are a relatively unexplored but promising class of functional groups in ligand design. acs.org They can coordinate to transition metals like palladium, platinum, and copper, forming stable complexes that can act as catalysts for important organic reactions, such as carbon-carbon bond formation. acs.orgucj.org.ua The electronic properties of the thioamide group can be tuned by changing the substituents on the nitrogen and carbon atoms, allowing for the fine-tuning of the resulting catalyst's activity and selectivity. acs.orgresearchgate.net

The interaction between thioamide ligands and copper is a significant area of research. massey.ac.nz Copper complexes containing thioamide ligands have been synthesized and characterized to understand the nature of the copper-sulfur and copper-nitrogen bonds. dnu.dp.ualpnu.ua The thioamide can act as a bidentate ligand, chelating to the copper center through both the sulfur and nitrogen atoms, which can stabilize the metal during a catalytic cycle. beilstein-journals.org This chelation is crucial for controlling the reactivity of the copper center in catalytic oxidations and coupling reactions. nih.govresearchgate.net The study of these complexes provides insight into the mechanisms of copper-catalyzed reactions and informs the design of more efficient catalysts. beilstein-journals.org

| Metal Ion | Ligand Type | Interaction Details | Relevance in Catalysis |

| Copper(I) / Copper(II) | Thioamide | Coordination via sulfur and nitrogen atoms, forming stable chelate rings. massey.ac.nzdnu.dp.ua | Stabilization of the metal center, influencing redox properties and catalytic efficiency. beilstein-journals.orgnih.gov |

| Copper(I) | Dithiodianthranilide | Forms coordination polymers with potential photoluminescent properties. dnu.dp.ua | Development of functional materials and sensors. |

| Copper(II) | Hetaryl-2-thiocarbonic acid arylamides | Formation of binuclear complexes with bridging ligands. lpnu.ua | Modeling of enzyme active sites and development of multi-metallic catalysts. |

This table summarizes key aspects of copper-thioamide ligand interactions.

While specific studies detailing this compound as a ligand in Suzuki-Miyaura reactions are not extensively documented, the broader class of thioamide-metal complexes shows significant promise in catalysis. Palladium complexes with thioamide-based pincer ligands have been successfully used as catalysts for Heck-type coupling reactions. acs.orgresearchgate.net The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, typically catalyzed by palladium complexes with phosphine (B1218219) or N-heterocyclic carbene ligands. mdpi.comnih.govresearchgate.net Given the ability of thioamides to form stable and active palladium complexes, it is an active area of research to explore their potential in reactions like the Suzuki coupling. The N,N-dimethyl substitution pattern is common in ligands used for such catalytic processes, suggesting that this compound is a viable candidate for future development in this area. researchgate.net

Thioamide-Based Ligands in Transition Metal Catalysis

Complex Formation Reactions with Transition Metals

The thioamide functional group, characterized by the R-C(=S)N(R')R'' structure, is a versatile ligand in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. In the case of N,N-disubstituted thioamides such as this compound, the coordination with transition metals predominantly occurs through the sulfur atom. materialsciencejournal.org The sulfur atom, being a soft donor, exhibits a strong affinity for soft or intermediate Lewis acidic metal centers, leading to the formation of stable metal-ligand bonds. materialsciencejournal.orgresearchgate.net

The interaction between a thioamide ligand and a transition metal is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the thioamide. ucj.org.ua While this compound typically acts as a monodentate ligand coordinating via its sulfur atom, the broader class of thioamides can exhibit more complex coordination behaviors, including acting as chelating or bridging ligands. researchgate.net

The geometry of the resulting metal complex is dictated by the coordination number and electronic configuration of the central metal ion. researchgate.net Studies on analogous thioamide complexes have revealed several common geometries. researchgate.netucj.org.ua For instance, d⁸ metal ions like Nickel(II), Palladium(II), and Copper(II) often form square-planar complexes. researchgate.netnih.gov Other metals such as Iron(II) and Cobalt(II) may adopt octahedral geometries, while Zinc(II) can form tetrahedral complexes. researchgate.net The formation of these diverse structures highlights the adaptability of the thioamide functional group in stabilizing various transition metal centers. ucj.org.ua

| Transition Metal Ion | Typical Coordination Geometry | Coordination Mode of Thioamide Ligand |

|---|---|---|

| Nickel(II) | Square-Planar | S-monodentate |

| Copper(II) | Square-Planar | S-monodentate or N,S-bidentate |

| Palladium(II) | Square-Planar | S-monodentate or N,S-bidentate |

| Iron(II) | Octahedral | S-monodentate |

| Cobalt(II) | Octahedral | S-monodentate |

| Zinc(II) | Tetrahedral | S-monodentate |

This table summarizes common coordination geometries observed for transition metal complexes with thioamide-type ligands, based on general findings in the literature. materialsciencejournal.orgresearchgate.net

Development of Novel Catalytic Systems Utilizing Thioamide Scaffolds

The unique electronic properties of the thioamide group make it a valuable component in the design of ligands for homogeneous catalysis. researchgate.net Metal complexes incorporating thioamide ligands have been investigated for their catalytic activity in a variety of organic transformations. ucj.org.uaresearchgate.net The sulfur donor atom in the thioamide scaffold can effectively stabilize different oxidation states of a metal center, a crucial feature for many catalytic cycles. virginia.edu Furthermore, the steric and electronic environment around the metal can be systematically altered by modifying the substituents on the thioamide's carbon and nitrogen atoms, allowing for the fine-tuning of the catalyst's reactivity and selectivity. nih.gov

While research specifically detailing the catalytic applications of this compound complexes is not extensively documented, the broader class of thioamide-based catalysts has shown significant promise. researchgate.net For example, ruthenium(II) complexes bearing arene thioamide ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones. ucj.org.ua In other research, copper(II)-thioamide combinations have been developed as efficient heterogeneous catalysts for the synthesis of 1,4-disubstituted-1,2,3-triazoles under click chemistry conditions. researchgate.net

These examples demonstrate the potential of the thioamide framework to support catalytically active metal centers. The development of such systems often involves metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in bond activation processes. virginia.edunih.gov The versatility of thioamide ligands suggests a broad scope for their application in creating novel catalytic systems for challenging chemical transformations. researchgate.netresearchgate.net

| Thioamide Ligand Type / System | Metal Center | Catalytic Application |

|---|---|---|

| Arene Thioamide | Ruthenium(II) | Transfer hydrogenation of ketones ucj.org.ua |

| Ferrocene Thioamide | Ruthenium(II) | Acceptorless dehydrogenative coupling researchgate.net |

| Generic Thioamide | Copper(II) | Click synthesis of 1,2,3-triazoles researchgate.net |

| SCS Thioamide Pincer Ligands | Various | Potential anticancer agents (related application) nih.gov |

This table presents examples of catalytic systems developed using various thioamide-based ligands, illustrating the utility of this compound class in catalysis. ucj.org.uaresearchgate.netnih.gov

Investigations into the Biological Activity and Medicinal Chemistry of N,n Dimethyl 2 Phenylethanethioamide and Its Analogues

Structure-Activity Relationship (SAR) Studies for Pharmacological Targets

The biological efficacy of N,N-Dimethyl-2-phenylethanethioamide and its related compounds is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies have been pivotal in elucidating the molecular features crucial for their pharmacological effects.

Recent research has identified α-ketothioamides as a promising class of inhibitors for phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often upregulated in cancer cells. nih.govresearchgate.net SAR studies on this scaffold have provided a deeper understanding of the structural requirements for potent PHGDH inhibition. nih.govmdpi.com

Investigations into a series of α-ketothioamides revealed that substituents on the aromatic ring play a critical role in their inhibitory activity. For instance, the introduction of halogens, particularly in the para position, was found to enhance PHGDH inhibition. mdpi.com Conversely, substitutions at the ortho- or meta- positions generally led to a decrease in inhibitory potency. mdpi.com

Modification of the linker region between the aromatic ring and the α-ketothioamide motif also proved to be a critical determinant of activity. Shortening the linker or replacing it with other functionalities often resulted in a significant loss of PHGDH inhibitory activity, highlighting the importance of this structural feature for optimal interaction with the enzyme. mdpi.com

| Compound Modification | Effect on PHGDH Inhibition |

|---|---|

| Halogen substitution at para-position of the aromatic ring | Enhanced activity |

| Substitution at ortho- or meta-positions of the aromatic ring | Decreased activity |

| Shortening of the linker | Significant loss of activity |

The biological efficacy of thioamide derivatives extends beyond PHGDH inhibition and is significantly influenced by various structural modifications. For instance, in a series of tasiamide analogues, minor modifications at the C-terminus with aromatic groups were well-tolerated and resulted in compounds with inhibitory activities against human nasopharyngeal carcinoma (KB) and human non-small cell lung tumor (A549) cell lines, with IC₅₀ values in the low micromolar range. nih.gov However, truncation or minor modifications at the N-terminus led to inactive analogues. nih.gov

In the context of antiviral research, the modification of phenylalanine-containing peptidomimetics has been explored. The introduction of different substituents on the phenyl ring and variations in the linker have been shown to modulate the anti-HIV activity of these compounds. mdpi.com For example, certain substitutions led to compounds with potent activity against both HIV-1 and HIV-2. mdpi.com

Furthermore, the nature of the heterocyclic ring in thioamide-based metal complexes has a determining effect on their bioactivity. mdpi.com For example, silver(I) complexes bearing a CH₃-substituted thiadiazole-based thioamide have shown significant anti-cancer and antibacterial activity. mdpi.com

| Compound Series | Structural Modification | Impact on Biological Efficacy |

|---|---|---|

| Tasiamide Analogues | C-terminus modification with aromatic groups | Tolerated, maintained anticancer activity nih.gov |

| Tasiamide Analogues | N-terminus truncation or modification | Resulted in inactive compounds nih.gov |

| Phenylalanine-containing Peptidomimetics | Substitutions on the phenyl ring | Modulated anti-HIV activity mdpi.com |

| Silver(I) Thioamide Complexes | Nature of the heterocyclic ring | Determined anticancer and antibacterial activity mdpi.com |

Evaluation of Enzyme Inhibition Profiles (in vitro)

The thioamide moiety is a key pharmacophore that can interact with various enzymatic targets. In vitro studies are crucial for characterizing the inhibitory profiles of this compound and its analogues against specific enzymes.

Thioamides can inhibit enzymes through various mechanisms. The replacement of an amide bond with a thioamide can alter the electronic and steric properties of a molecule, leading to different interactions with the enzyme's active site. chemrxiv.org The thioamide sulfur is a weaker hydrogen bond acceptor than the amide oxygen, but the N-H of a thioamide is a stronger hydrogen bond donor. mdpi.com

Studies on α-ketothioamides as PHGDH inhibitors have shown that these molecules can act as irreversible and non-competitive inhibitors. mdpi.com The interaction of thioamides with enzymes can also lead to the formation of covalent adducts. For instance, ε-N-thioacyllysine functionalities have been shown to form long-lived covalent adducts in the active sites of sirtuin enzymes, rendering them potent inhibitors. chemrxiv.org

Furthermore, some thioamide-containing compounds have been observed to induce aggregation of their target enzymes. For example, certain PHGDH inhibitors can reduce the thermal stability of the enzyme and promote its oligomerization and aggregation. nih.gov

Exploration of Potential Therapeutic Applications in Drug Discovery and Development

The diverse biological activities of thioamide derivatives make them attractive candidates for drug discovery and development in various therapeutic areas.

Thioamide derivatives have been extensively screened for their potential as both antimicrobial and anticancer agents. globalresearchonline.netresearchgate.net Numerous studies have demonstrated the potent antiproliferative activity of various thioamide-containing compounds against a range of cancer cell lines. nih.govmdpi.com For instance, certain piperazine N-thioamide derivatives have shown potent activity against pancreatic tumor cells with IC₅₀ values in the sub-micromolar range. nih.gov Similarly, pyrazolinethioamide derivatives have been identified as inhibitors of microtubule polymerization, a validated target in cancer treatment. nih.gov

In the realm of antimicrobial research, thioamide derivatives have exhibited significant activity against various bacterial and fungal strains. mdpi.comnih.govresearchgate.net For example, certain N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species with Minimum Inhibitory Concentrations (MIC) in the low µg/mL range. mdpi.com Carbamothioyl-furan-2-carboxamide derivatives have also been identified as potential sources of antimicrobial agents. nih.gov

| Compound Class | Biological Activity | Examples of Activity |

|---|---|---|

| Piperazine N-thioamide derivatives | Anticancer | IC₅₀ values from 0.73 ± 0.08 to 1.14 ± 0.11 μM against pancreatic tumor cells nih.gov |

| Pyrazolinethioamide derivatives | Anticancer | Inhibitors of microtubule polymerization nih.gov |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Antimicrobial | MIC of 1–4 µg/mL against Staphylococcus and Enterococcus species mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Antimicrobial | Significant inhibition against bacterial and fungal strains nih.gov |

Contribution to the Discovery of New Bioactive Molecules

While direct and extensive research on the biological activities of this compound is not widely documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The unique combination of a phenylethyl group, a thioamide linkage, and N,N-dimethyl substitution provides a chemical scaffold that has been explored in medicinal chemistry for the development of new therapeutic agents. Investigations into its analogues have revealed contributions to the discovery of molecules with a range of biological activities, from enzyme inhibition to antimicrobial effects.

The core structure of this compound can be dissected into key pharmacophoric elements: the aromatic phenyl ring, the flexible ethyl linker, and the polar thioamide group with its N,N-dimethyl substituents. Each of these components can be systematically modified to explore the structure-activity relationships (SAR) and optimize for specific biological targets.

One closely related analogue, N,N-Dimethyl-2-chloro-2-phenylethylamine (DMEA) , demonstrates the impact of modifying the thioamide group. DMEA is known to act as an irreversible inhibitor of the enzyme acetylcholinesterase wikipedia.org. In an aqueous solution, DMEA cyclizes to form a highly reactive aziridinium ion, which then alkylates the anionic site of acetylcholinesterase, leading to its irreversible inhibition wikipedia.org. This highlights how modifications of the core structure can lead to potent enzyme inhibitors.

Furthermore, the broader class of nicotinamide derivatives, which share some structural similarities, has been a fruitful area for the discovery of new bioactive compounds. For instance, novel nicotinamide derivatives incorporating a 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antifungal properties. Structure-activity relationship studies of these compounds revealed that the presence of an N,N-dimethylamino group could enhance their antifungal activity against various plant pathogens nih.gov.

The following table details some of the reported bioactive analogues and their observed activities, illustrating the potential of the this compound scaffold in generating novel bioactive molecules.

| Compound Name | Structure | Biological Activity |

| N,N-Dimethyl-2-chloro-2-phenylethylamine (DMEA) | C₁₀H₁₄ClN | Irreversible acetylcholinesterase inhibitor wikipedia.org |

| Nicotinamide derivatives with N,N-dimethylamino group | Varies | Antifungal activity against G. zeae, F. oxysporum, and C. mandshurica nih.gov |

The exploration of thioamide and acetamide derivatives continues to be an active area of research in the quest for new drugs. For example, derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide have been identified as potent and selective inhibitors of human sirtuin 2 (SIRT2), a target for cancer therapy. While not direct analogues, these compounds share the acetamide linkage and demonstrate how this chemical space can be leveraged for the development of targeted therapies.

Emerging Research Directions and Future Perspectives

Integration of N,N-Dimethyl-2-phenylethanethioamide into Advanced Materials Science

The distinct physicochemical properties of the thioamide functional group, such as its altered nucleophilicity and hydrogen bonding capabilities compared to amides, position this compound as a promising candidate for the development of advanced materials. chemrxiv.orgresearchgate.net Research is moving towards leveraging these properties to create materials with novel functionalities.

Thioamides are recognized as versatile building blocks in the synthesis of various heterocyclic compounds. nih.govutu.ac.in This reactivity can be exploited to incorporate this compound into the backbone of polymers. Such an integration could lead to the development of degradable hybrid polymer materials, where the thioether linkages formed from the thioamide group allow for controlled degradation of the polymer backbone. chemrxiv.org This characteristic is particularly valuable in applications requiring biodegradable materials, such as in specialized packaging or biomedical devices.

Furthermore, the presence of the thioamide group can influence the conformational properties of molecules. nih.gov This could be utilized in the design of "smart" materials that respond to external stimuli. For instance, the higher rotational barrier of the C-N bond in thioamides compared to amides could be used to create materials with specific and stable conformational states, which could be altered by temperature, pH, or light. nih.govtandfonline.com The photoswitchable nature of the thioamide bond, allowing for trans-to-cis isomerization, further opens up possibilities for creating light-responsive materials. tandfonline.com

The two active centers of thioamides, the nitrogen atom with its unshared electron pair and the sulfur atom, allow them to react with both electrophiles and nucleophiles. taylorandfrancis.com This dual reactivity makes this compound a versatile synthon for creating complex molecular architectures with tailored electronic and optical properties, suitable for applications in organic electronics and sensor technology.

Development of Sustainable and Green Synthesis Methodologies for Thioamides

The increasing emphasis on environmentally friendly chemical processes has spurred research into sustainable and green synthesis methodologies for thioamides, including this compound. Traditional methods often rely on harsh reagents and organic solvents. chemrxiv.org

A significant advancement in this area is the use of deep eutectic solvents (DES) as a green and biodegradable reaction medium. rsc.orgrsc.org A recently developed protocol describes the synthesis of a wide variety of thioamides in good-to-excellent yields by reacting aldehydes or ketones, secondary amines, and elemental sulfur in a choline (B1196258) chloride-urea based DES. rsc.orgrsc.org This method is catalyst-free, energy-efficient, and the DES can be recycled and reused multiple times without a significant loss of activity. rsc.org

Another promising green approach involves the use of ultrasound in the synthesis of aryl thioamides from aromatic carboxylic acids and thiourea. utu.ac.in This sonication technique has been shown to significantly reduce reaction times and improve yields compared to conventional methods. utu.ac.in The use of water as a solvent, often in combination with organocatalysts like imidazole, is also being explored to develop more environmentally benign synthetic routes. researchgate.net

Furthermore, catalyst-free, three-component reactions are being developed for the synthesis of disubstituted thioamides. One such method involves the reaction of 1,1-dibromoalkenes, sodium sulfide (B99878), and an N-substituted formamide (B127407) in the absence of a catalyst, yielding 2-arylethanethioamides in good to excellent yields. researchgate.net These green methodologies offer a more sustainable pathway for the production of this compound, reducing waste and energy consumption.

Broadening the Scope of Biological and Pharmaceutical Applications through Targeted Design

The thioamide group is a valuable bioisostere for the amide bond in medicinal chemistry, offering a strategy to enhance the pharmacological properties of drug candidates. researchgate.nettandfonline.com The substitution of an amide with a thioamide can improve a molecule's target affinity, stability towards enzymatic hydrolysis, and bioavailability. chemrxiv.orgresearchgate.nettandfonline.com This opens up a wide range of possibilities for the targeted design of this compound derivatives with therapeutic potential.

Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govtandfonline.comresearchgate.net For example, thioamide derivatives have been developed as potent and selective inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in cancer and other diseases. nih.gov By strategically modifying the structure of this compound, it may be possible to design novel inhibitors for a variety of therapeutic targets.

The design of thioamide-containing prodrugs is another promising area of research. Ethionamide and prothionamide are well-known thioamide prodrugs used in the treatment of multidrug-resistant tuberculosis. nih.govtandfonline.com These drugs are activated by a mycobacterial enzyme, highlighting the potential for designing this compound derivatives that are selectively activated in target cells or tissues.

Moreover, the ability of thioamides to act as metal chelators is being explored in the development of novel anticancer agents. nih.govtandfonline.com Elesclomol, an investigational oncology drug, utilizes this property to transport copper into cancer cells, inducing oxidative stress. tandfonline.com This suggests that derivatives of this compound could be designed as metal-binding agents for therapeutic or diagnostic purposes.

| Potential Therapeutic Application | Design Strategy for this compound Derivatives |

| Anticancer | Design as SIRT2 inhibitors or metal-chelating agents to induce oxidative stress in cancer cells. |

| Antimicrobial | Development of prodrugs that are activated by microbial enzymes. |

| Anti-inflammatory | Modification to inhibit key inflammatory pathways. |

| Neurodegenerative Diseases | Design to improve blood-brain barrier permeability and target specific neural pathways. |

Development of Novel Analytical Techniques for In Vivo and In Vitro Studies of this compound Derivatives

The unique spectroscopic properties of the thioamide group provide opportunities for the development of novel analytical techniques to study the behavior of this compound and its derivatives in biological systems.

Compared to their amide counterparts, thioamides exhibit distinct spectroscopic signatures. The thioamide C=S bond has a UV absorption maximum at a longer wavelength (around 265 nm) and a different IR stretching frequency. nih.gov Additionally, the 13C NMR chemical shift of the thioamide carbon is found significantly downfield. nih.gov These differences can be exploited for the selective detection and quantification of thioamide-containing molecules in complex biological matrices.